6-chloro-1H-indol-3-yl acetate

Chromogenic substrate Carboxylesterase Histochemistry

Standard indoxyl acetate produces blue precipitate, hindering multiplexed histochemistry. 6-Chloro-1H-indol-3-yl acetate generates a distinct salmon precipitate upon carboxylesterase cleavage for simultaneous multi-enzyme localization. - Salmon precipitate vs. blue: reduces signal crosstalk in multiplexed esterase assays. - Chemiluminescent reaction with H₂O₂/HRP enables sensitive luminescence-based detection. - 6-Chloroindole building block for anticancer and agrochemical discovery. ≥98% purity, white to pale yellow crystalline powder. Store at 2-8°C; ambient shipping.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 114305-99-6
Cat. No. B040602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-indol-3-yl acetate
CAS114305-99-6
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CNC2=C1C=CC(=C2)Cl
InChIInChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3
InChIKeyIPTGFPYPSDDUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1H-indol-3-yl acetate: Chromogenic Substrate & Synthetic Intermediate


6-Chloro-1H-indol-3-yl acetate (CAS 114305-99-6) is a chloro-substituted indoxyl acetate ester, appearing as a white to pale yellow crystalline powder with molecular formula C₁₀H₈ClNO₂ and molecular weight 209.63 g/mol . It functions primarily as a chromogenic substrate for carboxylesterase, yielding a salmon-colored precipitate upon enzymatic cleavage, and is also employed as a synthetic intermediate in pharmaceutical and agrochemical research .

1
Chromogenic substrate for carboxylesterase with salmon-precipitate detection
2
Chemiluminescent probe for H₂O₂/HRP detection systems
3
6-Chloroindole building block for pharmaceutical/agrochemical synthesis

Key Differentiators of 6-Chloro-1H-indol-3-yl acetate


Substituting 6-chloro-1H-indol-3-yl acetate with unsubstituted indoxyl acetate or other halogenated indoxyl acetates is inadvisable because the 6-chloro substitution critically alters the chromogenic output from blue to salmon, impacting assay detection specificity and signal-to-background ratios in histochemical and diagnostic applications . Furthermore, the compound's unique chemiluminescent reaction with hydrogen peroxide is absent in non-halogenated analogs, limiting their utility in luminescence-based detection systems .

Attribute
Risk of Substitution with Unsubstituted Indoxyl Acetate
Chromogenic Output
Blue precipitate replaces salmon signal, altering detection specificity and signal-to-background ratios
Chemiluminescence
Absence of H₂O₂/HRP chemiluminescent reaction limits luminescence-based assay utility
Purity Specification
May shift impurity profiles, potentially skewing sensitive enzymatic kinetic measurements

Differentiation Evidence for 6-Chloro-1H-indol-3-yl acetate


Chromogenic Precipitate: Salmon vs. Blue for Carboxylesterase Detection

6-Chloro-1H-indol-3-yl acetate yields a salmon-colored precipitate upon cleavage by carboxylesterase, in contrast to indoxyl acetate (3-indoxyl acetate, CAS 608-08-2), which produces a blue precipitate under identical enzymatic conditions . The absorption maximum of the salmon dye is shifted hypsochromically relative to indigo; literature reports λmax = 536 nm for indigo (blue) vs. 525 nm for dichloroindigo [1], consistent with the color change induced by 6-chloro substitution.

Chromogenic Precipitate Color
Class-level inference
Salmon vs. Blue (Indoxyl acetate)
Supports multiplexed histochemical detection context
Hypsochromic shift reported; λmax 525 nm vs. 536 nm for indigo
Chromogenic substrate Carboxylesterase Histochemistry

Chemiluminescent Reaction with Hydrogen Peroxide

6-Chloro-1H-indol-3-yl acetate reacts with hydrogen peroxide to form 6-(chloromethyl)indole, which generates light upon oxidation by horseradish peroxidase (HRP), a property not shared by unsubstituted indoxyl acetate .

Chemiluminescent Reactivity
Supporting evidence
Reacts with H₂O₂/HRP to emit light
Supports luminescence-based assay development
Quantification data not available in vendor sources
Chemiluminescence Horseradish peroxidase Food testing

Higher Purity for Sensitive Enzymatic Assays

Commercial 6-chloro-1H-indol-3-yl acetate is supplied with a minimum purity specification of 98% (AKSci) , compared to indoxyl acetate, which is commonly sold at ≥95% (GC) or ≥97% (TLC) purity from major suppliers .

Purity Specification
Cross-study comparable
≥98%
May reduce inhibitory contaminants in sensitive assays
Vendor specification; independent batch analysis not available
Purity specification Quality control Enzyme assay

Halogenation Pattern and Esterase Substrate Selectivity

The 6-chloro substitution pattern of 6-chloro-1H-indol-3-yl acetate confers distinct steric and electronic properties compared to the 5-bromo-4-chloro pattern of BCDA, which is known to produce blue-green precipitates and is optimized for general esterase localization with a precision of about 0.5 μm [1].

Halogenation Pattern
Class-level inference
6-Chloro only vs. 5-Bromo-4-chloro (BCDA)
May offer alternative esterase selectivity profile
BCDA precision ~0.5 μm; comparative data for target unavailable
Esterase substrate Halogenation pattern Cytochemistry

Bulk Availability for Diagnostic Kit Production

6-Chloro-1H-indol-3-yl acetate is available on a large scale from Biosynth, intended for use in the chemical, diagnostic, and pharmaceutical industries .

Bulk Availability
Supporting evidence
Large-scale supply reported by vendor
May support diagnostic manufacturing procurement
Vendor statement; scale quantification not provided
Bulk supply Diagnostic manufacturing Scalability

Optimal Applications of 6-Chloro-1H-indol-3-yl acetate


Histochemical Staining for Carboxylesterase Activity

The salmon-colored precipitate generated by 6-chloro-1H-indol-3-yl acetate upon carboxylesterase cleavage provides a distinct visual signal that can be readily distinguished from the blue precipitate of indoxyl acetate in multiplexed histochemical protocols, enabling simultaneous localization of multiple esterase activities in formalin-fixed tissues.

Chemiluminescent Detection of Hydrogen Peroxide

The unique chemiluminescent reaction of 6-chloro-1H-indol-3-yl acetate with H₂O₂/HRP makes it a suitable substrate for developing highly sensitive luminescence-based assays for detecting hydrogen peroxide or HRP-conjugated probes in food safety and environmental monitoring applications.

Multiplexed Enzyme Assays with Distinct Chromogenic Signals

Because 6-chloro-1H-indol-3-yl acetate produces a salmon precipitate rather than blue , it can be employed alongside other indoxyl-based substrates to create multiplexed, color-differentiated enzyme assays that reduce signal crosstalk and improve quantification accuracy.

Synthetic Intermediate for Indole-Based Drugs and Agrochemicals

As a 6-chloroindole building block, 6-chloro-1H-indol-3-yl acetate serves as a key intermediate for synthesizing more complex indole derivatives with potential anti-cancer activity , making it a strategic procurement choice for medicinal chemistry and agrochemical discovery programs.

Application
Selection Property
Validation Focus
Carboxylesterase histochemistry
Salmon chromogenic precipitate
Multiplexed staining and signal crosstalk review
H₂O₂/HRP chemiluminescent detection
Chemiluminescent reactivity with H₂O₂
Luminescence-based assay sensitivity context
Multiplexed enzyme assays
Color-differentiated chromogenic output
Signal discrimination and quantification accuracy
Indole-based drug/agrochemical synthesis
6-Chloroindole building block
Synthetic intermediate pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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